1-(4-Nitrophenyl)cyclopentanecarboxylic acid
Description
1-(4-Nitrophenyl)cyclopentanecarboxylic acid is a nitro-substituted cyclopentane derivative characterized by a carboxylic acid group and a para-nitro phenyl ring. The electron-withdrawing nitro group enhances the acidity of the carboxylic acid, making it more reactive than analogues with electron-donating substituents.
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)12(7-1-2-8-12)9-3-5-10(6-4-9)13(16)17/h3-6H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPXRWNBXWBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386107 | |
| Record name | 1-(4-nitrophenyl)cyclopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-77-8 | |
| Record name | 1-(4-nitrophenyl)cyclopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid typically involves the nitration of cyclopentanecarboxylic acid derivatives followed by further functionalization. One common method includes the nitration of cyclopentanecarboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-(4-Aminophenyl)cyclopentanecarboxylic acid.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Physicochemical Properties
The table below summarizes key physicochemical data for 1-(4-nitrophenyl)cyclopentanecarboxylic acid and related compounds:
Key Observations :
- Acidity : The nitro group in the target compound lowers the pKa of the carboxylic acid compared to methyl or methoxy substituents, enhancing reactivity in nucleophilic reactions.
- Solubility: Methoxy and sulfanyl derivatives exhibit improved solubility in polar solvents (e.g., methanol, DMSO) due to increased polarity .
- Molecular Weight : Bromo and nitro derivatives have higher molecular weights, influencing their pharmacokinetic profiles in drug development .
Biological Activity
1-(4-Nitrophenyl)cyclopentanecarboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
1-(4-Nitrophenyl)cyclopentanecarboxylic acid features a cyclopentane ring with a nitrophenyl substituent at the 1-position and a carboxylic acid group, contributing to its chemical reactivity and biological profile. The molecular formula is CHNO, with a molecular weight of approximately 205.21 g/mol.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid can be achieved through various methods, including:
- Nitration of Phenol Derivatives: Using nitrating agents to introduce the nitro group onto phenolic compounds.
- Cyclization Reactions: Employing cyclization of suitable precursors that incorporate the cyclopentane structure.
- Carboxylation Reactions: Introducing the carboxylic acid group via carbon dioxide or carbon monoxide in the presence of suitable catalysts.
Antimicrobial Properties
Research indicates that 1-(4-nitrophenyl)cyclopentanecarboxylic acid exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for antibiotic development.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it significantly inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The proposed mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the synthesis of inflammatory mediators.
Case Studies
-
Case Study on Antimicrobial Activity:
- In a controlled study involving various bacterial strains, 1-(4-nitrophenyl)cyclopentanecarboxylic acid was tested for its antimicrobial efficacy. The results indicated that it could serve as a promising candidate for developing new antibiotics.
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Case Study on Anti-inflammatory Effects:
- A study focused on its effects on macrophage cells showed a significant reduction in TNF-α and IL-6 levels upon treatment with varying concentrations of the compound, suggesting its potential role in managing chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
